tert-Butyl (3-(5-(4-aminophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate
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Overview
Description
tert-Butyl (3-(5-(4-aminophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate is a complex organic compound with a variety of applications in scientific research This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a methoxypyrazine ring, and an aminophenylsulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the pyrazine ring, followed by the introduction of the methoxy and aminophenylsulfonylamino groups. The final step involves the addition of the tert-butyl carbamate group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The process often includes purification steps such as recrystallization or chromatography to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(5-(4-aminophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acids, while reduction could yield amines or alcohols.
Scientific Research Applications
tert-Butyl (3-(5-(4-aminophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful for probing biological pathways and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate involves its interaction with specific molecular targets. The aminophenylsulfonylamino group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The methoxypyrazine ring may also play a role in stabilizing these interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(aminomethyl)phenylcarbamate: This compound shares the tert-butyl carbamate group but lacks the methoxypyrazine and aminophenylsulfonylamino groups.
Tert-butyl carbamate: A simpler compound with only the tert-butyl carbamate group, used as a protecting group in organic synthesis.
N-Boc-1,3-propanediamine: Contains a similar tert-butyl carbamate group but with different substituents.
Uniqueness
tert-Butyl (3-(5-(4-aminophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate is unique due to its combination of functional groups, which confer specific reactivity and potential applications not found in simpler compounds. The presence of the methoxypyrazine and aminophenylsulfonylamino groups allows for more complex interactions and applications in various fields.
Biological Activity
tert-Butyl (3-(5-(4-aminophenylsulfonamido)-6-methoxypyrazin-2-yl)propyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H27N5O5S
- Molecular Weight : 437.51 g/mol
- CAS Number : 1621083-43-9
- SMILES Notation : COc1nc(CCCNC(=O)OC(C)(C)C)cnc1NS(=O)(=O)c2ccc(N)cc2
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in disease processes. The compound's structure suggests it may influence several pathways, including:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as acetylcholinesterase and β-secretase, which are critical in neurodegenerative diseases like Alzheimer's disease (AD). Inhibition of these enzymes can prevent the aggregation of amyloid-beta peptides, a hallmark of AD pathology .
- Anti-inflammatory Effects : The presence of sulfonamide groups in the structure indicates potential anti-inflammatory properties. Compounds with similar functionalities have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
- Cell Viability and Neuroprotection : Research indicates that related compounds can improve cell viability in neuronal cultures exposed to toxic agents, suggesting a protective effect against neurotoxicity .
In Vitro Studies
Several studies have explored the effects of this compound on various cell lines:
- Neuroprotective Effects : In vitro assays demonstrated that this compound can enhance the survival of astrocytes in the presence of amyloid-beta peptides, indicating its potential for neuroprotection against Alzheimer's pathology .
Study | Cell Type | Treatment | Outcome |
---|---|---|---|
Astrocytes | Amyloid-beta + Compound | Increased cell viability (62.98% vs 43.78% control) |
Case Studies
-
Case Study on Neuroprotection :
- A study examined the effects of a structurally similar compound on astrocyte viability in the presence of amyloid-beta. The compound significantly improved cell survival rates compared to untreated controls, highlighting its potential therapeutic application in neurodegenerative diseases.
-
Inflammation Modulation :
- Another case study evaluated the anti-inflammatory properties of related sulfonamide compounds, showing a reduction in TNF-alpha levels and other pro-inflammatory markers, suggesting that this compound may exert similar effects.
Properties
IUPAC Name |
tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O5S/c1-19(2,3)29-18(25)21-11-5-6-14-12-22-16(17(23-14)28-4)24-30(26,27)15-9-7-13(20)8-10-15/h7-10,12H,5-6,11,20H2,1-4H3,(H,21,25)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVIYPQEJIVJJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CN=C(C(=N1)OC)NS(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.